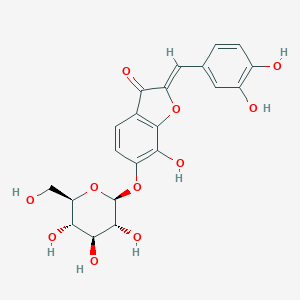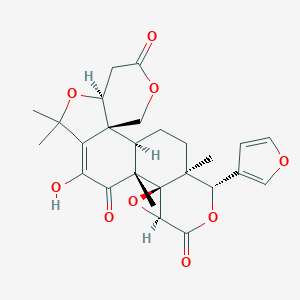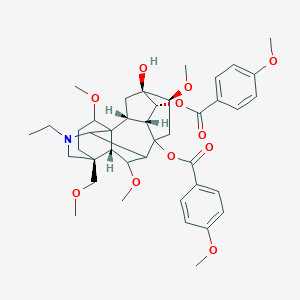
Maritimein
説明
Maritimein is an aurone, a type of natural phenol. It is the 6-glucoside of maritimetin and can be found in Coreopsis maritima. It is an anthochlor pigment, a kind of yellow pigment .
Molecular Structure Analysis
Maritimein has a molecular formula of C21H20O11. Its average mass is 448.377 Da and its monoisotopic mass is 448.100555 Da .科学的研究の応用
Maritime Experimental Fields : Maritime experimental fields are crucial for marine scientific research, technology development, and marine instruments testing. They provide platforms for activities like underwater communication, marine military research, and improving marine equipment and research levels (Wu Di, 2010).
Underwater Acoustic Propagation and Communication : A hardware-in-the-loop acoustic simulator has been developed to study underwater acoustic propagation and the reliability of underwater communications, especially in Arctic seas with sea ice (C. Hamm, S. Blouin, M. Taillefer, 2015).
Maritime Sensor Data Fusion : Physical experimental test beds for sensor data fusion in maritime environments contribute to the advancement of e-navigation technologies. These test beds offer frameworks for design and development of new technologies and for standardizing them (N. Rüssmeier, A. Hahn, D. Nicklas, O. Zielinski, 2017).
Alternative Marine Fuels and Renewable Energy Systems : Research in alternative fuels and renewable energy systems for shipping is driven by efforts to reduce greenhouse gas emissions. This field has seen more focus on environmental benefits than financial aspects (Paweł Kołakowski, M. Gil, K. Wróbel, Y. Ho, 2021).
Maritime Computing for Transportation and Environment : Maritime computing (MC) focuses on optimizing ship speed, maneuvering ships, and using renewable energy. Data trends with machine learning are obtained for implementing artificial intelligence strategies in the maritime sector (Thanapong Chaichana, 2023).
Big Data and AI in the Maritime Industry : A bibliometric review of studies on big data and AI applications in the maritime industry reveals research clusters in digital transformation, energy efficiency, and predictive analytics (Ziaul Haque Munim, Mariia Dushenko, V. Jimenez, Mohammad Hassan Shakil, Marius Imset, 2020).
Blockchain in Shipping and Port Management : Blockchain technology shows potential in maritime shipping and port document workflow management. The study categorizes its applications in document workflow management, financial processes, and device connectivity (Sergey Tsiulin, Kristian Hegner Reinau, O. Hilmola, N. Goryaev, Ahmed Mostafa, 2020).
Hydrogen for Maritime Applications : Research on the use of hydrogen as a fuel for ships focuses on efficient storage methods, including high-pressure storage, cryogenic temperatures, and solid-state carriers. Challenges include developing a new bunkering infrastructure and ensuring safety (Laurens Van Hoecke, Ludovic Laffineur, Roy Campe, P. Perreault, S. Verbruggen, S. Lenaerts, 2021).
作用機序
Target of Action
Maritimein is an aurone, a type of natural phenol . It shows strong diphenyl (2,4,6-trinitrophenyl)iminoazanium (DPPH) radical-scavenging activity . This suggests that its primary targets are DPPH radicals, which are known to play a role in various biological processes, including oxidative stress and inflammation .
Mode of Action
Maritimein interacts with its targets (DPPH radicals) by neutralizing them, thereby reducing their activity . This interaction results in a decrease in oxidative stress and inflammation, which can have various downstream effects on cellular processes .
Biochemical Pathways
Given its radical-scavenging activity, it is likely that maritimein affects pathways related to oxidative stress and inflammation . By neutralizing DPPH radicals, Maritimein could potentially disrupt the signaling pathways that these radicals are involved in, leading to downstream effects such as reduced inflammation and oxidative damage .
Pharmacokinetics
Like many other natural phenols, it is likely that maritimein is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of Maritimein, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Maritimein’s action largely stem from its radical-scavenging activity . By neutralizing DPPH radicals, Maritimein can reduce oxidative stress and inflammation at the cellular level . This can lead to a variety of effects, such as protection against oxidative damage, modulation of signaling pathways, and potential therapeutic effects in conditions associated with oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of Maritimein can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of Maritimein . Additionally, the physiological environment within the body (such as the acidic environment in the stomach, or the presence of various enzymes in the liver) can also impact the absorption, distribution, metabolism, and excretion of Maritimein .
特性
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/b13-6-/t14-,16-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRURBPRFQUYQS-RHEJLWEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029272 | |
| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maritimein | |
CAS RN |
490-54-0 | |
| Record name | Maritimein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maritimein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-(β-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARITIMEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PTU0WDQ7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Maritimein and where is it found?
A1: Maritimein is a naturally occurring chalcone glycoside, specifically a type of flavonoid. It's found in various plant species, including Coreopsis tinctoria Nutt, Cynara scolymus (artichoke) leaves [], and Bidens pilosa [].
Q2: What are the potential health benefits associated with Maritimein?
A2: Research suggests that Coreopsis tinctoria Nutt, a plant containing Maritimein, may offer protective effects against diabetic nephropathy []. This benefit is attributed to several active ingredients, including Maritimein, which potentially act upon various signaling pathways like PI3K/AKT, insulin, mTOR, and insulin resistance pathways [].
Q3: How does Maritimein exert its potential beneficial effects at a molecular level?
A3: While further research is needed to fully understand Maritimein's mechanisms of action, studies point to its interaction with specific molecular targets. Network pharmacology analysis indicates that Maritimein potentially interacts with proteins like PYGM, TLR2, RAF1, and others []. These interactions may influence vital cellular processes like protein phosphorylation and cytokine secretion, contributing to its potential therapeutic effects [].
Q4: Is there any evidence of Maritimein's activity in cellular models?
A4: Yes, in vitro studies using human renal glomerular endothelial cells exposed to high glucose, mimicking an insulin resistance model, demonstrated that Maritimein increased the phosphorylation of AKT/AKT []. This finding suggests Maritimein's potential role in modulating insulin signaling pathways, which are often disrupted in diabetic nephropathy [].
Q5: What is the relationship between Maritimein and other flavonoids like Marein?
A5: Maritimein and Marein often coexist in the same plant species, as observed in Coreopsis grandiflora []. They represent a chalcone-aurone pair, indicating a close biosynthetic relationship. Interestingly, both are considered active ingredients contributing to the potential therapeutic benefits of Coreopsis tinctoria Nutt []. Further research is necessary to delineate their distinct and synergistic roles in biological systems.
Q6: Are there any known applications of Maritimein beyond potential health benefits?
A6: Research has explored Maritimein as a potential inhibitor of the VicK system in Streptococcus mutans, a bacterium implicated in dental caries []. Molecular docking and dynamic simulations suggest that Maritimein exhibits strong binding affinity to the VicK protein, particularly at sites crucial for its activity []. This finding highlights Maritimein's potential as a lead compound for developing novel anti-cariogenic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















